ML089
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Overview
Description
ML089 is a potent, selective, and orally available inhibitor of phosphomannose isomerase. This compound has shown significant potential in the research of congenital disorders of glycosylation type Ia. The molecular formula of this compound is C₁₃H₈FNOS, and it has a molecular weight of 245.27 g/mol .
Scientific Research Applications
ML089 has a wide range of scientific research applications, including:
Chemistry: Used as a probe to study the inhibition of phosphomannose isomerase and its effects on glycosylation pathways.
Biology: Helps in understanding the role of phosphomannose isomerase in cellular processes and metabolic pathways.
Medicine: Potential therapeutic applications in treating congenital disorders of glycosylation type Ia.
Industry: Used in the development of new drugs and therapeutic agents targeting glycosylation disorders
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML089 involves the preparation of benzoisothiazolone derivativesThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
ML089 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: this compound can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development .
Mechanism of Action
ML089 exerts its effects by selectively inhibiting phosphomannose isomerase. This enzyme is crucial for the conversion of mannose-6-phosphate to fructose-6-phosphate, a key step in the glycosylation pathway. By inhibiting this enzyme, this compound disrupts the glycosylation process, leading to potential therapeutic effects in treating congenital disorders of glycosylation type Ia .
Comparison with Similar Compounds
Similar Compounds
ML090: Another inhibitor of phosphomannose isomerase with similar potency but different selectivity.
ML091: A compound with a similar structure but different functional groups, leading to variations in selectivity and potency
Uniqueness
ML089 stands out due to its high selectivity and potency as an inhibitor of phosphomannose isomerase. Its oral availability and membrane permeability make it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C13H8FNOS |
---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
5-fluoro-2-phenyl-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C13H8FNOS/c14-9-6-7-12-11(8-9)13(16)15(17-12)10-4-2-1-3-5-10/h1-8H |
InChI Key |
ZTQXZKHEMCRFEP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(S2)C=CC(=C3)F |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(S2)C=CC(=C3)F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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